2-Chloro-5-(2,3-difluorophenyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2,3-difluorophenyl)nicotinic acid is a halogenated derivative of nicotinic acid. This compound is characterized by the presence of chlorine and fluorine atoms attached to a nicotinic acid core, making it a valuable intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,3-difluorophenyl)nicotinic acid typically involves the chlorination of nicotinic acid derivatives. One common method is the chlorination of the N-oxide of nicotinic acid, followed by substitution reactions to introduce the fluorine atoms . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and fluorination processes, utilizing reagents such as phosphorus oxychloride and various fluorinating agents. These methods are optimized for high yield and purity, ensuring the compound’s suitability for further applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2,3-difluorophenyl)nicotinic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the compound’s oxidation state .
Scientific Research Applications
2-Chloro-5-(2,3-difluorophenyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,3-difluorophenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity, allowing it to modulate various biochemical pathways. These interactions can lead to changes in cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloronicotinic acid: A halogenated derivative of nicotinic acid used as an intermediate in the production of bioactive compounds.
2-Chloro-5-(trifluoromethyl)nicotinic acid: Another derivative with similar structural features but different functional groups.
Uniqueness
2-Chloro-5-(2,3-difluorophenyl)nicotinic acid is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-chloro-5-(2,3-difluorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF2NO2/c13-11-8(12(17)18)4-6(5-16-11)7-2-1-3-9(14)10(7)15/h1-5H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQKJOVFULBEOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=C(N=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687351 |
Source
|
Record name | 2-Chloro-5-(2,3-difluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261778-18-0 |
Source
|
Record name | 2-Chloro-5-(2,3-difluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.